1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid
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Overview
Description
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with tert-butyl hydroperoxide alone to facilitate a one-pot tandem cyclization and bromination reaction . These methods are efficient and do not require the use of a base.
Chemical Reactions Analysis
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include iodine, tert-butyl hydroperoxide, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Materials Science: It is used in the development of luminescent materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the imidazo[1,5-a]pyrazine core can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid: This compound has a similar structure but differs in the position of the bromine atom and the nitrogen atoms within the ring.
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a] core but have different substituents and applications.
Properties
Molecular Formula |
C7H4BrN3O2 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
1-bromoimidazo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-4-3-9-1-2-11(4)6(10-5)7(12)13/h1-3H,(H,12,13) |
InChI Key |
OUNFWKVQPFTEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=O)O)Br)C=N1 |
Origin of Product |
United States |
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